molecular formula C7H5ClN2O B11915926 6-Chloroimidazo[1,2-a]pyridin-3-ol

6-Chloroimidazo[1,2-a]pyridin-3-ol

Cat. No.: B11915926
M. Wt: 168.58 g/mol
InChI Key: AURWFMBPTYPOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridin-3-ol typically involves the reaction of 2-aminopyridine with appropriate electrophiles. One common method is a two-step one-pot synthesis. In the first step, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazo[1,2-a]pyridine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact mechanism of action for this compound may vary depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 3rd position.

    6-Chloroimidazo[1,2-b]pyridazine: Contains a different ring structure.

    2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group at the 2nd position.

Uniqueness

6-Chloroimidazo[1,2-a]pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloroimidazo[1,2-a]pyridin-3-ol

InChI

InChI=1S/C7H5ClN2O/c8-5-1-2-6-9-3-7(11)10(6)4-5/h1-4,11H

InChI Key

AURWFMBPTYPOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.